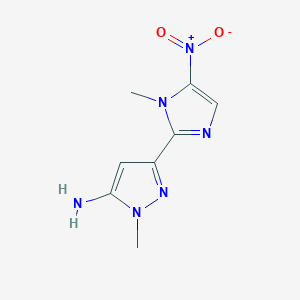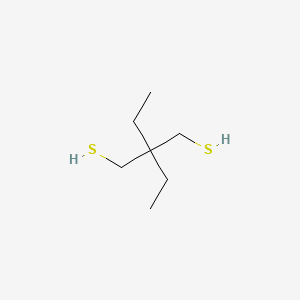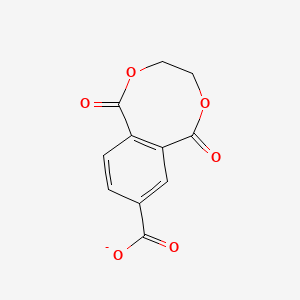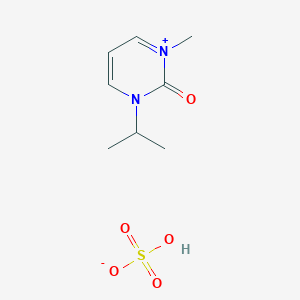![molecular formula C34H23P B14643083 Phenylbis[2-(phenylethynyl)phenyl]phosphane CAS No. 54100-67-3](/img/structure/B14643083.png)
Phenylbis[2-(phenylethynyl)phenyl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylbis[2-(phenylethynyl)phenyl]phosphane is an organophosphorus compound known for its unique structure and properties. This compound is characterized by the presence of a phosphane group bonded to two phenyl rings, each substituted with a phenylethynyl group. The compound’s molecular structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenylbis[2-(phenylethynyl)phenyl]phosphane typically involves the reaction of phenylphosphine with 2-(phenylethynyl)phenyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities.
化学反应分析
Types of Reactions
Phenylbis[2-(phenylethynyl)phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to a phosphine.
Substitution: The phenylethynyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phenylbis[2-(phenylethynyl)phenyl]phosphine oxide.
Reduction: Phenylbis[2-(phenylethynyl)phenyl]phosphine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Phenylbis[2-(phenylethynyl)phenyl]phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of Phenylbis[2-(phenylethynyl)phenyl]phosphane involves its interaction with molecular targets through its phosphane and phenylethynyl groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Phenylbis[2-(phenylethynyl)phenyl]phosphane can be compared with other similar compounds, such as:
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its use as a photoinitiator in polymerization reactions.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications but different structural properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for specialized applications in various fields.
属性
CAS 编号 |
54100-67-3 |
|---|---|
分子式 |
C34H23P |
分子量 |
462.5 g/mol |
IUPAC 名称 |
phenyl-bis[2-(2-phenylethynyl)phenyl]phosphane |
InChI |
InChI=1S/C34H23P/c1-4-14-28(15-5-1)24-26-30-18-10-12-22-33(30)35(32-20-8-3-9-21-32)34-23-13-11-19-31(34)27-25-29-16-6-2-7-17-29/h1-23H |
InChI 键 |
MFLUMPUZUOROIJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C#CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(9H-Xanthen-9-YL)ethyl]formamide](/img/structure/B14643001.png)
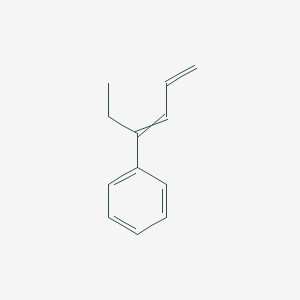

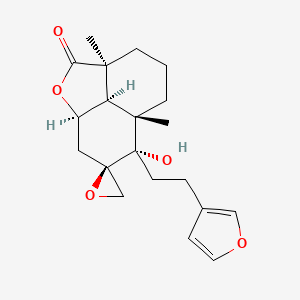
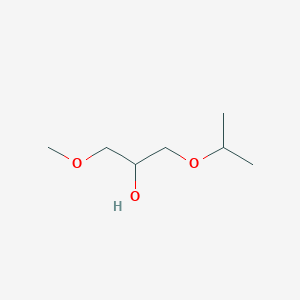
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide](/img/structure/B14643036.png)
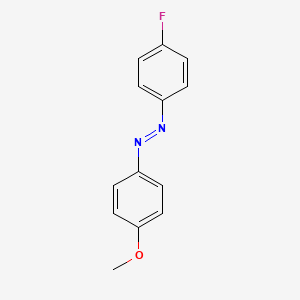
![N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14643052.png)
